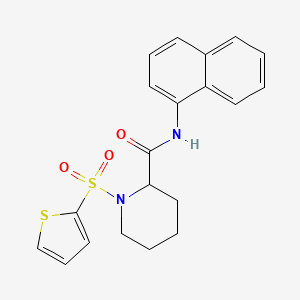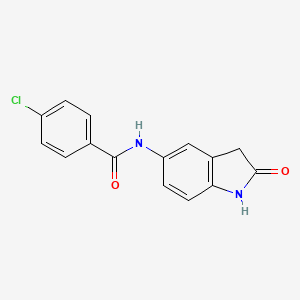![molecular formula C16H16ClFN2O3S2 B6493576 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide CAS No. 1099783-66-0](/img/structure/B6493576.png)
1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide, or (5-CTSPFP) for short, is a novel small molecule that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. This compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Mecanismo De Acción
The mechanism of action of (1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide) is not fully understood. However, it is believed that this compound acts as an inhibitor of several enzymes, including PDE4, COX-2, SERT, and nAChR. It is thought that the inhibition of these enzymes leads to the modulation of various physiological processes, such as inflammation, pain, and neurotransmitter release.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound) are not yet fully understood. However, this compound has been found to inhibit the activity of several enzymes, including PDE4, COX-2, SERT, and nAChR. This inhibition of these enzymes has been linked to the modulation of various physiological processes, such as inflammation, pain, and neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide) in laboratory experiments include its low cost, ease of synthesis, and potential applications in medicinal chemistry and drug discovery. However, there are some limitations to its use in laboratory experiments. For example, (this compound) is not yet fully understood, and its mechanism of action is still being investigated. In addition, its effects on biochemical and physiological processes are still being explored.
Direcciones Futuras
The potential of (1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide) is still being explored, and there are many possible future directions for research. These include further investigation of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in medicinal chemistry and drug discovery. Additionally, further research could be conducted into the synthesis of (this compound) and its potential toxicity. Finally, further research could be conducted into the use of (this compound) as a tool for understanding the role of enzymes in various physiological processes.
Métodos De Síntesis
The synthesis of (1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide) can be achieved through a two-step process. The first step involves the reaction of 5-chlorothiophen-2-ylsulfonyl chloride with 4-fluorophenylpiperidine-2-carboxylic acid to form the desired product. The second step involves deprotection of the sulfonyl group to yield (this compound). This method is relatively simple and can be accomplished in a short amount of time.
Aplicaciones Científicas De Investigación
(1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide) has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to be a potent inhibitor of several enzymes, including phosphodiesterase 4 (PDE4) and cyclooxygenase-2 (COX-2). This compound has also been investigated for its ability to modulate the activity of the serotonin transporter (SERT), which is involved in the regulation of serotonin levels in the brain. In addition, (this compound) has been studied for its ability to modulate the activity of the nicotinic acetylcholine receptor (nAChR), which is involved in the regulation of neurotransmitter release.
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-fluorophenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S2/c17-14-8-9-15(24-14)25(22,23)20-10-2-1-3-13(20)16(21)19-12-6-4-11(18)5-7-12/h4-9,13H,1-3,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTVQUFDOKBNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6493494.png)
![N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6493502.png)
![2-(4-chlorophenyl)-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B6493504.png)
![4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(phenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B6493510.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6493515.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493553.png)
![N-[(3-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6493556.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dichlorophenyl)piperidine-2-carboxamide](/img/structure/B6493557.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide](/img/structure/B6493567.png)
![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide](/img/structure/B6493593.png)
![4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide](/img/structure/B6493598.png)
